![molecular formula C15H16N6O2S B2734390 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034276-60-1](/img/structure/B2734390.png)

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

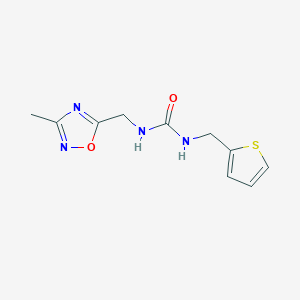

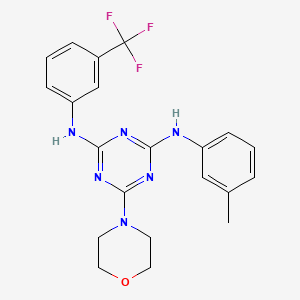

The compound contains a benzo[d]thiazole moiety, which is a heterocyclic compound. This moiety is often found in various biologically active compounds . The compound also contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The presence of the methoxy group (-OCH3) and dimethylamino group (-N(CH3)2) could potentially influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole and 1,3,5-triazine rings, along with the methoxy and dimethylamino substituents. These groups could potentially influence the compound’s conformation and electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazole and 1,3,5-triazine rings, as well as the methoxy and dimethylamino groups. The compound could potentially undergo reactions at these sites, depending on the conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d]thiazole and 1,3,5-triazine rings could influence its solubility, melting point, and boiling point .Scientific Research Applications

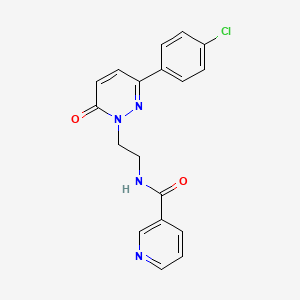

Corrosion Inhibitors

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide and its derivatives have been investigated for their corrosion inhibiting effects. Research conducted by Hu et al. (2016) synthesized two benzothiazole derivatives to study their corrosion inhibition efficiency on steel in 1 M HCl solution. These compounds showed superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors from the benzothiazole family. The study utilized electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods to measure corrosion inhibition, finding that these inhibitors can adsorb onto surfaces through both physical and chemical means (Hu et al., 2016).

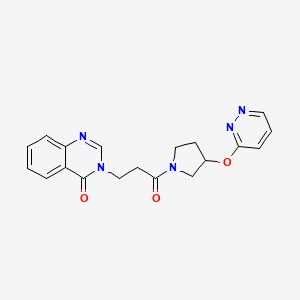

Antimicrobial Agents

Compounds incorporating this compound frameworks have shown promise as antimicrobial agents. Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives from a key intermediate containing the triazine unit, evaluating them against eight bacterial strains and four fungal strains. The study highlighted the compounds' potential as antimicrobial agents, emphasizing their effectiveness against a variety of pathogens (Patel, Kumari, & Patel, 2012).

Antitumor Activity

The this compound motif has also been explored for its potential in antitumor therapy. Notably, the compound's derivatives have been examined for their cytotoxic effects on cancer cells. For instance, research exploring the N-demethylation of 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide, a related compound, by rats and humans has shed light on its metabolic pathways, indicating its significance in cancer research and potential therapeutic applications (Skibba, Beal, Ramirez, & Bryan, 1970).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-21(2)14-18-11(19-15(20-14)23-3)8-16-12(22)13-17-9-6-4-5-7-10(9)24-13/h4-7H,8H2,1-3H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYXTQRFVSZGBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(3-Phenylpropyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2734310.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2734312.png)

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)

![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)

![methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2734319.png)

![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2734326.png)

![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)

![N-(2-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2734330.png)